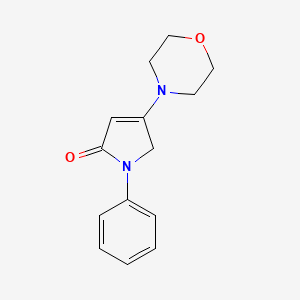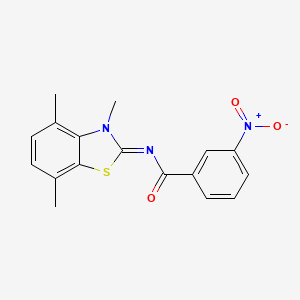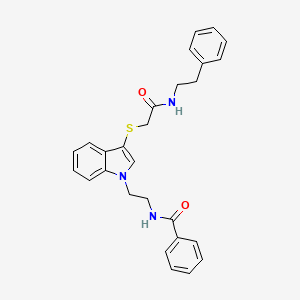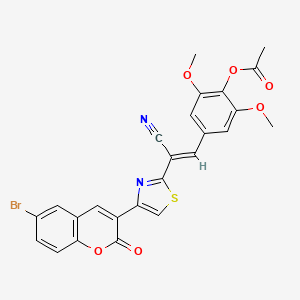
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one, also known as MPPO, is a chemical compound that belongs to the pyrrole family. It has been extensively studied for its potential applications in various scientific fields, including pharmaceuticals, materials science, and organic chemistry.
作用機序
The exact mechanism of action of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. In particular, 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, through the activation of certain signaling pathways. 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage. Additionally, 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it can be used in a wide range of applications. However, 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one also has some limitations. It is relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one and its potential applications in materials science and organic chemistry.
合成法
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one can be synthesized through a multistep process involving the reaction of morpholine, benzaldehyde, and pyrrole-2-carboxylic acid. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is purified through recrystallization. The synthesis of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one is relatively straightforward and can be performed on a small scale in a laboratory setting.
科学的研究の応用
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has also been studied for its potential use as a catalyst in organic chemistry reactions and as a material for the development of organic electronic devices.
特性
IUPAC Name |
3-morpholin-4-yl-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14-10-13(15-6-8-18-9-7-15)11-16(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRIPTJCOYTZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2518376.png)
![9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2518379.png)

![3-chloro-2-[(3-methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2518383.png)

![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)
![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)



![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)